molecular formula C6H14Cl2N2 B3043812 3-(Azetidin-1-yl)azetidine dihydrochloride CAS No. 928038-36-2

3-(Azetidin-1-yl)azetidine dihydrochloride

Cat. No. B3043812
M. Wt: 185.09
InChI Key: YPPQGGNUBRKDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288538B2

Procedure details

To a solution of 3-(azetidin-1-yl)-1-benzhydrylazetidine (643 mg) in ethyl acetate was added a 4N solution of hydrochloric acid in ethyl acetate (1.16 ml), followed by concentration. The resultant residue was dissolved in methanol (65 ml), and 20% palladium hydroxide (811 mg) was added thereto. This was stirred at room temperature under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) for 4 hr. The catalyst was removed by filtration, and the filtrate was concentrated. Hexane was added to the residue to suspend a solid. The residue after removing a supernatant by a pipette was concentrated under reduced pressure to provide a crude product of the titled compound as a pale yellow oil (471.2 mg).
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:5]2[CH2:8][N:7](C(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[ClH:22]>C(OCC)(=O)C>[ClH:22].[ClH:22].[N:1]1([CH:5]2[CH2:8][NH:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
3-(azetidin-1-yl)-1-benzhydrylazetidine
Quantity
643 mg
Type
reactant
Smiles
N1(CCC1)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.16 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature under a pressurized hydrogen atmosphere (0.3 to 0.4 MPa) for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
DISSOLUTION
Type
DISSOLUTION
Details
The resultant residue was dissolved in methanol (65 ml)
ADDITION
Type
ADDITION
Details
20% palladium hydroxide (811 mg) was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
CUSTOM
Type
CUSTOM
Details
The residue after removing a supernatant by a pipette
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.Cl.N1(CCC1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 471.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.